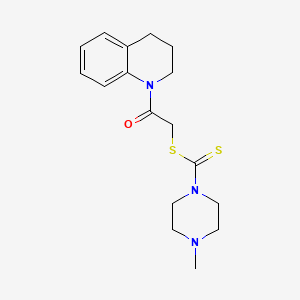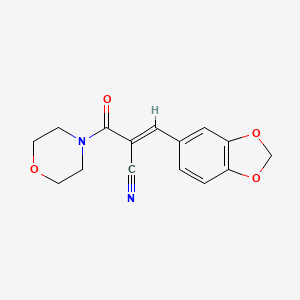![molecular formula C17H25N5O B5642564 (4-{[3-(4-methylpiperazin-1-yl)propyl]amino}quinazolin-2-yl)methanol](/img/structure/B5642564.png)
(4-{[3-(4-methylpiperazin-1-yl)propyl]amino}quinazolin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolin-2-yl)methanol derivatives involves multi-step chemical processes, including condensation, cyclization, and Mannich reactions. For instance, a novel three-step synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols, starting from the methyl ester of the proteinogenic amino acid (S)-serine, demonstrates the complexity of synthesizing such compounds (Beduerftig, Weigl, & Wünsch, 2001). Similarly, a reaction involving 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation leads to the formation of 3-benzylideneamino-4(3H)-quinazolinones (Reddy, Reddy, & Reddy, 1986).
Molecular Structure Analysis
The molecular structure of quinazolin-2-yl)methanol derivatives is characterized using various spectroscopic techniques including IR, 1H NMR, 13C NMR, and X-ray crystallography. A study by Wu et al. (2022) detailed the molecular structure of a similar compound through spectroscopic methods and X-ray crystallography, confirming the structure optimized by density functional theory (DFT) calculations (Wu et al., 2022).
Chemical Reactions and Properties
Quinazolin-2-yl)methanol derivatives participate in a variety of chemical reactions, illustrating their versatile chemical properties. The Rh(III)-catalyzed tandem reaction for the synthesis of (quinazolin-2-yl)methanone derivatives from 2,1-benzisoxazoles and α-azido ketones showcases the compound's chemical reactivity and potential for generating structurally diverse derivatives (Liu et al., 2022).
Physical Properties Analysis
The physical properties of quinazolin-2-yl)methanol derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. Studies on similar compounds have shown that their solvate forms, crystalline structures, and intermolecular interactions can be analyzed through single-crystal X-ray diffraction, revealing details about their stability and solubility (Yang, Chen, & Zhou, 2008).
Chemical Properties Analysis
The chemical properties of quinazolin-2-yl)methanol derivatives, including reactivity, stability, and interaction with biological molecules, are integral to understanding their potential applications. Molecular docking studies, for example, have provided insights into the interaction between similar compounds and biological targets, suggesting their inhibitory activity and potential therapeutic applications (Zhou et al., 2021).
特性
IUPAC Name |
[4-[3-(4-methylpiperazin-1-yl)propylamino]quinazolin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O/c1-21-9-11-22(12-10-21)8-4-7-18-17-14-5-2-3-6-15(14)19-16(13-23)20-17/h2-3,5-6,23H,4,7-13H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYMATITXSHWQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=NC(=NC3=CC=CC=C32)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-2-phenylchromeno[4,3,2-de]-1,6-naphthyridine-4-carbonitrile](/img/structure/B5642485.png)
![4-[(1-cyclohexyl-3-phenyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one](/img/structure/B5642501.png)


![2-(2-methoxyethyl)-3-oxo-N-[(1R)-1-phenylethyl]-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5642508.png)
![2-ethyl-8,8-dimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5642517.png)
![1'-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5642518.png)
![1-{3-[7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5642522.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5642529.png)

![N-[3-(4-chlorophenoxy)benzyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5642556.png)

![4'-{[(dimethylamino)carbonyl]amino}-6-methoxy-N-methylbiphenyl-3-carboxamide](/img/structure/B5642596.png)
![N,1,3-trimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5642597.png)